Deterenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

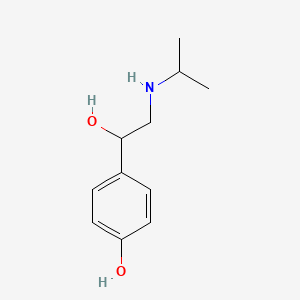

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9/h3-6,8,11-14H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCPSVWSWKWJLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956502 |

Source

|

| Record name | Deterenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7376-66-1 |

Source

|

| Record name | 4-Hydroxy-α-[[(1-methylethyl)amino]methyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7376-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deterenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007376661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deterenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DETERENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR971OUC9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Deterenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deterenol, also known as isopropylnorsynephrine or isopropyloctopamine, is a synthetic stimulant that functions as a potent agonist of β-adrenergic receptors. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with adrenergic receptors, the subsequent intracellular signaling cascades, and its physiological effects. This document synthesizes available quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

This compound is a phenethylamine analog structurally similar to endogenous catecholamines like epinephrine and norepinephrine. It has been identified as an ingredient in some dietary supplements marketed for weight loss and sports performance. From a pharmacological standpoint, its primary mechanism of action is the stimulation of β-adrenergic receptors, a class of G-protein coupled receptors (GPCRs) integral to the sympathetic nervous system's "fight-or-flight" response. Understanding the specific interactions and downstream consequences of this compound's action is crucial for elucidating its physiological effects and potential therapeutic or adverse outcomes.

Molecular Mechanism of Action: β-Adrenergic Receptor Agonism

The principal mechanism of action of this compound is its function as a direct agonist at β-adrenergic receptors. While it may have activity at other adrenergic receptor subtypes, its most pronounced effects are mediated through the β-adrenergic signaling pathway.

Interaction with β-Adrenergic Receptors

This compound selectively binds to and activates β-adrenergic receptors. In vitro studies have demonstrated its potent agonistic properties, particularly at the β1-adrenergic receptor subtype. Upon binding, this compound induces a conformational change in the receptor, initiating a cascade of intracellular events.

G-Protein Coupling and Signal Transduction

β-adrenergic receptors are coupled to the stimulatory G-protein, Gs. The binding of this compound to the receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). This activation causes the dissociation of the Gαs subunit from the βγ-subunits.

The activated Gαs-GTP complex then interacts with and activates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP), a crucial second messenger.

Downstream Effectors of cAMP

The elevation of intracellular cAMP levels leads to the activation of several downstream effector proteins, most notably Protein Kinase A (PKA). cAMP binds to the regulatory subunits of PKA, causing them to dissociate from and activate the catalytic subunits.

Activated PKA then phosphorylates a multitude of specific substrate proteins within the cell, leading to a variety of physiological responses. A key downstream effect, particularly relevant to this compound's presence in weight-loss supplements, is the stimulation of lipolysis. PKA phosphorylates and activates hormone-sensitive lipase (HSL), an enzyme that catalyzes the hydrolysis of triglycerides into free fatty acids and glycerol, which are then released from adipocytes.

Quantitative Pharmacological Data

The following table summarizes the available in vitro data on the potency and efficacy of this compound at human β-adrenergic receptors. This data is derived from studies using Chinese Hamster Ovary (CHO) cells overexpressing the respective human receptor subtypes.

| Compound | Receptor Subtype | Potency (EC₅₀) (nM) | Efficacy (Eₘₐₓ) (%) |

| This compound | β₁ | 117 | 105 |

| β₂ | >300,000 | - | |

| Adrenaline (Reference) | β₁ | 9.9 | 100 |

| β₂ | 67 | 100 |

Data sourced from an in vitro study on human adrenergic receptors. Efficacy is expressed as a percentage of the maximal response induced by the endogenous full agonist, adrenaline.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

Caption: this compound-induced β-adrenergic receptor signaling cascade.

Experimental Workflow: In Vitro Lipolysis Assay

Deterenol: An In-Depth Review of In Vivo Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deterenol (also known as Isopropylnorsynephrine or Isopropyloctopamine) is a synthetic stimulant that has been identified as an unapproved ingredient in some dietary supplements marketed for weight loss and sports performance.[1][2][3] Despite its presence in these products, a comprehensive in vivo characterization of its pharmacokinetic and pharmacodynamic properties is strikingly limited in publicly available scientific literature. This guide synthesizes the available data on this compound, highlighting the significant gaps in our understanding of its absorption, distribution, metabolism, and excretion (ADME), as well as its precise in vivo mechanism of action and dose-response relationship. The majority of recent research has focused on the detection of this compound in supplements rather than its pharmacological effects.[3][4]

Pharmacodynamics: Mechanism of Action and In Vivo Effects

This compound is characterized as a beta-adrenergic agonist.[1] In vitro studies have demonstrated that it is a highly selective beta-agonist with no discernible alpha-adrenergic activity.[1] This suggests that its physiological effects are primarily mediated through the activation of beta-adrenergic receptors.

The most detailed in vivo human data, though dated, comes from a 1949 study. This study described a dose-dependent effect on the cardiovascular system following oral administration.[5]

Key In Vivo Pharmacodynamic Findings (Human):

| Dosage (Oral) | Observed Effects |

| 1 mg/kg | Vasodepressor effects |

| 2-3 mg/kg | Flushing, tingling of extremities and face, anxiety, decreased diastolic blood pressure, and increased heart rate. |

| 5 mg/kg | Vomiting, hypotension, inability to sit up, blurred vision, palpitations, weakness, and respiratory distress. |

These findings indicate that this compound has significant cardiovascular effects in vivo, consistent with its classification as a beta-agonist. However, the lack of modern, controlled clinical studies means that a thorough understanding of its pharmacodynamic profile, including receptor subtype selectivity (β1 vs. β2 vs. β3) in vivo, remains elusive.

Signaling Pathway

As a beta-adrenergic agonist, this compound is presumed to activate the canonical beta-adrenergic signaling pathway. Upon binding to beta-adrenergic receptors, it would initiate a conformational change, leading to the activation of adenylyl cyclase via a stimulatory G-protein (Gs). This, in turn, would increase intracellular levels of cyclic AMP (cAMP), which then activates protein kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to the observed physiological effects, such as increased heart rate and changes in blood pressure.

Pharmacokinetics: ADME Profile

There is a significant lack of publicly available in vivo pharmacokinetic data for this compound. No studies detailing its absorption, distribution, metabolism, or excretion (ADME) in humans or animal models could be identified through comprehensive searches of scientific literature. This absence of data makes it impossible to determine key pharmacokinetic parameters such as bioavailability, half-life, volume of distribution, and clearance.

Experimental Protocols

Detailed experimental protocols for in vivo pharmacokinetic and pharmacodynamic studies of this compound are not available in the accessible literature. However, a general workflow for a preclinical in vivo pharmacokinetic study can be conceptualized.

Data Presentation

Due to the scarcity of published research, a comprehensive quantitative data table for this compound's pharmacokinetics cannot be provided. The available pharmacodynamic data from the 1949 human study is qualitative and descriptive at different dose levels, as summarized in the table in Section 1.

Conclusion and Future Directions

The current body of knowledge on the in vivo pharmacokinetics and pharmacodynamics of this compound is severely limited. While it is known to be a beta-adrenergic agonist with cardiovascular effects, the lack of modern, rigorous scientific investigation means that its safety and efficacy profile remains largely unknown. The presence of this compound in dietary supplements is a public health concern, particularly given the absence of comprehensive ADME and dose-response data.

Future research should prioritize:

-

In vivo pharmacokinetic studies in animal models to determine the ADME profile of this compound.

-

Controlled in vivo pharmacodynamic studies to elucidate the dose-response relationship for its cardiovascular and other physiological effects.

-

Receptor binding assays to determine its affinity and selectivity for different beta-adrenergic receptor subtypes.

-

Toxicology studies to assess its safety profile with both acute and chronic administration.

A thorough understanding of these pharmacological aspects is crucial for regulatory bodies and healthcare professionals to accurately assess the risks associated with this compound exposure.

References

An In-depth Technical Guide to Isopropylnorsynephrine: Synthesis, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylnorsynephrine, also known as deterenol or betaphrine, is a synthetic sympathomimetic amine that has garnered interest in the fields of pharmacology and medicinal chemistry. Structurally related to the endogenous neurotransmitter octopamine and the natural alkaloid synephrine, isopropylnorsynephrine exhibits potent activity as a β-adrenergic receptor agonist.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and signaling pathways of isopropylnorsynephrine, intended to serve as a valuable resource for researchers and professionals in drug development.

Synthesis of Isopropylnorsynephrine

The primary route for the synthesis of isopropylnorsynephrine is through the N-alkylation of octopamine. A highly efficient and widely used method for this transformation is reductive amination.[3][4][5] This process involves the reaction of octopamine with acetone in the presence of a reducing agent to form the N-isopropyl derivative.

Experimental Protocol: Synthesis via Reductive Amination

This protocol outlines the synthesis of isopropylnorsynephrine from (±)-octopamine hydrochloride.

Materials:

-

(±)-Octopamine hydrochloride

-

Acetone

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: To a round-bottom flask, add (±)-octopamine hydrochloride (1.0 equivalent) and a suitable solvent such as methanol. If using sodium triacetoxyborohydride, an aprotic solvent like dichloromethane is preferred.

-

Imine Formation: Add acetone (1.1-1.5 equivalents) to the solution. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: The reducing agent, either sodium borohydride (1.5 equivalents) or sodium triacetoxyborohydride (1.5 equivalents), is added portion-wise to the stirring solution. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Extraction: The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with the organic solvent.

-

Washing and Drying: The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude isopropylnorsynephrine.

-

Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure N-isopropylnorsynephrine.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Caption: Experimental workflow for the synthesis of isopropylnorsynephrine.

Chemical Properties of Isopropylnorsynephrine

A summary of the key physicochemical properties of isopropylnorsynephrine is presented in the table below.

| Property | Value |

| IUPAC Name | 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not readily available |

| pKa | Data not readily available |

| Solubility | Data not readily available |

Note: Specific quantitative data for melting point, pKa, and solubility are not consistently reported in publicly available literature and may require experimental determination.

Signaling Pathway and Mechanism of Action

Isopropylnorsynephrine exerts its pharmacological effects primarily through its interaction with β-adrenergic receptors.[1][2] As a β-adrenergic agonist, it mimics the action of endogenous catecholamines like epinephrine and norepinephrine at these receptors. The binding of isopropylnorsynephrine to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade.

Upon activation, the receptor promotes the exchange of GDP for GTP on the α-subunit of the stimulatory G protein (Gs). The activated Gsα-GTP complex then dissociates from the βγ-subunits and stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, leading to the physiological responses associated with β-adrenergic stimulation, such as increased heart rate and lipolysis.[6][7]

Caption: β-Adrenergic signaling pathway activated by isopropylnorsynephrine.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[8][9][10]

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of isopropylnorsynephrine will provide information on the number of different types of protons and their chemical environments. Expected signals would include those for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

-

2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments can be used to establish connectivity between protons and carbons, providing unambiguous structural assignment.

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) and transferred to an NMR tube.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11][12]

-

Expected Absorptions: The IR spectrum of isopropylnorsynephrine is expected to show characteristic absorption bands for the O-H stretch of the phenolic and alcohol groups (broad, ~3300 cm⁻¹), N-H stretch of the secondary amine (moderate, ~3300 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-2960 cm⁻¹), and aromatic C=C bending vibrations (~1500-1600 cm⁻¹).

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard technique for assessing the purity of a synthesized compound.[13][14][15]

-

Method: A reversed-phase HPLC method is typically employed.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 220 nm or 275 nm.

-

-

Purity Assessment: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Sample Preparation: A dilute solution of the compound is prepared in the mobile phase or a compatible solvent.

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, and mechanism of action of isopropylnorsynephrine. The provided experimental protocols offer a foundation for the preparation and characterization of this potent β-adrenergic agonist. It is important to note that while this compound has been investigated for its pharmacological effects, it is also associated with potential adverse cardiovascular effects and is not approved for human consumption in many jurisdictions.[16][17] All handling and experimentation should be conducted with appropriate safety precautions and in accordance with regulatory guidelines.

References

- 1. Mass spectrometric identification and characterization of urinary metabolites of isopropylnorsynephrine for doping control purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fis.dshs-koeln.de [fis.dshs-koeln.de]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scispace.com [scispace.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. mdpi.com [mdpi.com]

- 10. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijarst.in [ijarst.in]

- 12. Far-Infrared Spectroscopy as A Probe for Polymorph Discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC Method for Analysis of Neurotransmitters Phenylephrine, Epinephrine and Norepinephrine on BIST™B+ Column | SIELC Technologies [sielc.com]

- 14. bepls.com [bepls.com]

- 15. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isopropylnorsynephrine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 17. Isopropylnorsynephrine is a stronger lipolytic agent in human adipocytes than synephrine and other amines present in Citrus aurantium - PubMed [pubmed.ncbi.nlm.nih.gov]

Isopropyloctopamine: A Technical Guide to its Beta-Adrenergic Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyloctopamine, also known as N-isopropyloctopamine or deterenol, is a synthetic sympathomimetic amine that functions as a direct-acting beta-adrenergic agonist. Structurally related to octopamine and synephrine, it has been identified as an active ingredient in some dietary supplements marketed for weight loss and energy enhancement. This technical guide provides a comprehensive overview of the pharmacological properties of isopropyloctopamine, with a specific focus on its activity at beta-adrenergic receptors. It includes a summary of available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in drug development and related fields.

Introduction

Isopropyloctopamine is a beta-selective adrenergic agonist.[1] It has been shown to be a full agonist at both β1 and β2-adrenergic receptors, with some evidence also suggesting activity at β3-adrenergic receptors.[1][2] Its physiological effects are consistent with the stimulation of the sympathetic nervous system, including positive chronotropic and inotropic effects on the heart and relaxation of smooth muscle.[1] However, its potency is significantly lower than that of the non-selective beta-agonist isoproterenol.[1] The presence of isopropyloctopamine in dietary supplements has raised safety concerns due to the potential for adverse cardiovascular events.[2]

Quantitative Data

The following tables summarize the available quantitative data on the potency and activity of isopropyloctopamine in comparison to the well-characterized beta-agonist, isoproterenol.

Table 1: Comparative Potency of Isopropyloctopamine and Isoproterenol

| Agonist | Tissue/Receptor Target | Relative Potency (vs. Isoproterenol) | Reference |

| Isopropyloctopamine | Cardiac Muscle (β1-adrenergic mediated) | ~200-fold less potent | [1] |

| Isopropyloctopamine | Smooth Muscle (β2-adrenergic mediated) | ~440-fold less potent | [1] |

Table 2: Functional Activity of Isopropyloctopamine

| Agonist | Receptor Subtype | Agonist Type | Efficacy | Reference |

| Isopropyloctopamine | β1-Adrenergic Receptor | Full Agonist | Nearly a full agonist | [1] |

| Isopropyloctopamine | β2-Adrenergic Receptor | Full Agonist | Nearly a full agonist | [1] |

| Isopropyloctopamine | β3-Adrenergic Receptor | Agonist | Strong activity observed in biosensor assays | [2] |

Signaling Pathway

Activation of beta-adrenergic receptors by an agonist like isopropyloctopamine initiates a well-defined intracellular signaling cascade. The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response.

Beta-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the beta-adrenergic agonist activity of isopropyloctopamine.

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of isopropyloctopamine for beta-adrenergic receptor subtypes.

-

Materials:

-

Cell membranes prepared from cells expressing a specific human beta-adrenergic receptor subtype (β1, β2, or β3).

-

Radioligand (e.g., [³H]-dihydroalprenolol ([³H]-DHA) for β1/β2 or [³H]-CGP-12177 for β3).

-

Isopropyloctopamine solutions of varying concentrations.

-

Non-specific binding control (e.g., high concentration of propranolol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of isopropyloctopamine.

-

For total binding wells, add only membranes and radioligand.

-

For non-specific binding wells, add membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., propranolol).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of isopropyloctopamine by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of isopropyloctopamine and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay.

cAMP Accumulation Assay

This functional assay measures the ability of isopropyloctopamine to stimulate the production of intracellular cAMP.

-

Materials:

-

Whole cells expressing the beta-adrenergic receptor of interest.

-

Isopropyloctopamine solutions of varying concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA, HTRF).

-

-

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

-

Add varying concentrations of isopropyloctopamine to the wells. Include a positive control (e.g., isoproterenol) and a vehicle control.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen assay kit.

-

Plot the cAMP concentration as a function of the log concentration of isopropyloctopamine.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

-

Isolated Tissue Functional Assays

These assays assess the physiological effects of isopropyloctopamine on intact tissues.

-

4.3.1 Guinea Pig Tracheal Ring Relaxation Assay (β2-Adrenergic Activity)

-

Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings. Suspend the rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂/5% CO₂ at 37°C.

-

Procedure:

-

Pre-contract the tracheal rings with an agent such as carbachol or histamine to induce a stable tone.

-

Once a stable contraction is achieved, add cumulative concentrations of isopropyloctopamine to the organ bath.

-

Record the relaxation of the tracheal smooth muscle as a percentage of the pre-contracted tone.

-

Plot the percentage of relaxation against the log concentration of isopropyloctopamine to generate a dose-response curve and determine the EC50.

-

-

-

4.3.2 Guinea Pig Atrial Rate Assay (β1-Adrenergic Activity)

-

Tissue Preparation: Isolate the atria from a guinea pig heart and suspend them in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂/5% CO₂ at 37°C.

-

Procedure:

-

Allow the atria to equilibrate and establish a stable spontaneous beating rate.

-

Add cumulative concentrations of isopropyloctopamine to the organ bath.

-

Record the increase in the atrial beating rate (chronotropic effect).

-

Plot the change in heart rate against the log concentration of isopropyloctopamine to generate a dose-response curve and determine the EC50.

-

-

Logical Relationships of Isopropyloctopamine's Effects

The following diagram illustrates the logical flow from receptor binding to the physiological outcomes observed with isopropyloctopamine.

References

Deterenol: A Toxicological Profile in Animal Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available toxicological data specifically for deterenol in animal models is exceedingly scarce. This guide synthesizes the known information about this compound as a sympathomimetic amine and a beta-adrenergic agonist. To fulfill the core requirements of this technical paper, toxicological data from closely related beta-agonists and general toxicological testing protocols for similar compounds are presented as illustrative examples. This information should be interpreted with caution and is intended to provide a framework for potential toxicological evaluation of this compound, not as a definitive profile of the substance itself.

Introduction

This compound (isopropyloctopamine or N-isopropyloctopamine) is a stimulant that acts as a beta-adrenergic agonist. It has been identified as an unapproved ingredient in some dietary supplements marketed for weight loss and sports performance.[1][2] Its presence in these products, often in combination with other stimulants, has raised significant safety concerns, with reports of adverse cardiovascular events in humans, including cardiac arrest.[1][2] A comprehensive understanding of its toxicological profile is therefore crucial for risk assessment. This document provides a summary of the anticipated toxicological effects of this compound based on its classification as a beta-agonist and includes example data and protocols from related compounds to guide further research.

Pharmacodynamics and Mechanism of Action

As a beta-adrenergic agonist, this compound is expected to stimulate beta-adrenergic receptors (β-ARs). These receptors are classified into three main subtypes: β1, β2, and β3. The activation of these receptors initiates a cascade of intracellular signaling events, primarily through the Gs alpha subunit (Gαs) of G-proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and the activation of protein kinase A (PKA).

The physiological and toxicological effects of this compound are a direct consequence of the widespread distribution of these receptors and their downstream signaling pathways.

Signaling Pathway Diagram

Caption: Figure 1: Simplified Beta-Adrenergic Signaling Pathway.

Toxicological Profile (Based on Surrogate Data)

Due to the absence of specific studies on this compound, this section presents data from other beta-agonists and general toxicological study designs.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects occurring shortly after the administration of a single dose or multiple doses within 24 hours. For sympathomimetic amines like this compound, the primary concerns are cardiovascular and central nervous system effects.

Table 1: Example Acute Toxicity Data for a Beta-Agonist (Isoproterenol) in Rodents

| Species | Route of Administration | LD50 (mg/kg) | Observed Effects |

| Mouse | Intravenous | 110 | Tachycardia, arrhythmias, convulsions |

| Mouse | Subcutaneous | 595 | Tachycardia, prostration |

| Rat | Intravenous | 50 | Tachycardia, arrhythmias, respiratory distress |

| Rat | Oral | >2000 | No mortality, mild clinical signs |

Note: This data is for Isoproterenol and is intended for illustrative purposes only. Specific LD50 values for this compound are not publicly available.

-

Animals: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain).

-

Housing: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

-

Dose Administration: The test substance is administered orally by gavage. A limit test at 2000 mg/kg is typically performed first.

-

Procedure: A single animal is dosed. If the animal survives, another animal is dosed at a higher level. If it dies or shows signs of toxicity, the next animal is dosed at a lower level. This sequential dosing continues until the criteria for stopping are met.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are essential to evaluate the effects of long-term exposure. For a beta-agonist, key concerns would be cardiotoxicity, metabolic changes, and potential for receptor desensitization.

Table 2: Example Findings from a 90-Day Sub-chronic Oral Toxicity Study of a Beta-Agonist in Dogs

| Dose Group (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| 0 (Control) | No adverse effects observed. | - |

| Low Dose | Mild, intermittent tachycardia. | - |

| Mid Dose | Persistent tachycardia, slight increase in heart weight. | Low Dose |

| High Dose | Marked tachycardia, cardiac hypertrophy, focal myocardial necrosis. | - |

Note: This is a hypothetical table based on expected effects of beta-agonists. Specific sub-chronic toxicity data for this compound is not available.

-

Animals: Purebred Beagle dogs, approximately 4-6 months old at the start of the study.

-

Groups: At least three dose groups and a concurrent control group, with an equal number of male and female animals in each group (typically 4 per sex per group).

-

Dose Administration: The test substance is administered orally (e.g., in gelatin capsules) once daily for 90 days.

-

Observations: Daily clinical observations, weekly detailed veterinary examinations, body weight and food consumption measurements, ophthalmoscopy, electrocardiography (ECG), and hematology, clinical biochemistry, and urinalysis at multiple time points.

-

Pathology: At the end of the study, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations or cancer. A standard battery of tests is typically required.

Table 3: Example Genotoxicity Profile for a Hypothetical Compound

| Assay | Test System | Concentration/Dose Range | Result |

| Ames Test (Bacterial Reverse Mutation) | Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) with and without metabolic activation (S9) | 0.1 - 5000 µ g/plate | Negative |

| In vitro Micronucleus Test | Cultured human peripheral blood lymphocytes | 1 - 100 µg/mL | Negative |

| In vivo Micronucleus Test | Mouse bone marrow | Up to 2000 mg/kg | Negative |

Note: This is a hypothetical table. No specific genotoxicity data for this compound is available.

-

Cell Cultures: Human peripheral blood lymphocytes from healthy, non-smoking donors are stimulated to divide with phytohemagglutinin.

-

Treatment: Cultures are exposed to at least three concentrations of the test substance, a negative control, and a positive control, both with and without an exogenous metabolic activation system (S9 mix).

-

Harvest: After an appropriate treatment and recovery period, cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells.

-

Analysis: Cells are harvested, fixed, and stained. The frequency of micronuclei in binucleated cells is determined by microscopic analysis.

Reproductive and Developmental Toxicity

These studies assess the potential for adverse effects on sexual function, fertility, and development of the offspring. Due to the cardiovascular and metabolic effects of beta-agonists, there is a potential for indirect effects on fetal development.

-

Animals: Pregnant female rats (e.g., Sprague-Dawley).

-

Dosing Period: The test substance is administered daily from implantation (gestation day 6) to the day before cesarean section (gestation day 20).

-

Maternal Observations: Dams are observed for clinical signs, body weight, and food consumption.

-

Fetal Evaluation: On gestation day 21, dams are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

Experimental Workflow Diagram

Caption: Figure 2: General Experimental Workflow for Toxicological Profiling.

Pharmacokinetics

No specific pharmacokinetic data for this compound in animal models was found. As a substituted phenethylamine, it is likely to be orally bioavailable and undergo metabolism in the liver, primarily through conjugation and potentially oxidative pathways. A study on isoproterenol in rodents showed modest brain uptake and rapid metabolism in plasma.[3]

Conclusion and Recommendations

The available information on this compound is insufficient to construct a complete toxicological profile. Its known presence in dietary supplements and its action as a beta-agonist raise significant safety concerns, particularly regarding cardiovascular toxicity. The data and protocols presented in this guide, derived from surrogate compounds and standard toxicological guidelines, highlight the critical need for comprehensive in vivo studies to properly characterize the toxicological risks of this compound. It is recommended that future research prioritize acute and sub-chronic toxicity studies with a focus on cardiovascular endpoints, as well as a full battery of genotoxicity and reproductive toxicity assays. Such data are essential for regulatory bodies and to protect public health.

References

- 1. Nine prohibited stimulants found in sports and weight loss supplements: this compound, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Brain pharmacokinetics and biodistribution of 11C-labeled isoproterenol in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Historical Use of Deterenol in Dietary Supplements

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deterenol (also known as isopropyloctopamine or isopropylnorsynephrine) is a synthetic stimulant that has been illicitly included in dietary supplements, primarily those marketed for weight loss and enhanced athletic performance. Despite never receiving approval for human use in the United States, its presence in over-the-counter products has been a recurring public health concern. This technical guide provides a comprehensive historical overview of this compound, detailing its chemical properties, pharmacological effects, the prevalence of its use in supplements, and the associated health risks. It also outlines key experimental protocols used to characterize its activity and methods for its detection. The guide is intended to serve as a resource for researchers, scientists, and professionals in drug development to understand the scientific and regulatory history of this compound.

Introduction: The Emergence of a Clandestine Stimulant

The history of this compound's appearance in dietary supplements is closely tied to the regulatory landscape of the supplement industry. Following the ban of ephedra alkaloids by the U.S. Food and Drug Administration (FDA) in 2004 due to safety concerns, a void was created in the market for stimulant-based weight loss and sports nutrition products. In the subsequent years, a number of unapproved and often undisclosed stimulants, including this compound, began to appear in these supplements.

This compound's appeal to manufacturers of these illicit products likely stemmed from its sympathomimetic properties, mimicking the effects of adrenaline and noradrenaline in the body. Its purported benefits included increased energy, suppressed appetite, and enhanced fat metabolism. However, the lack of safety data and its unapproved status have led to significant health risks for consumers.

Chemical and Physical Properties

This compound is a phenethanolamine derivative with the chemical name 4-[1-hydroxy-2-(isopropylamino)ethyl]phenol. Its chemical structure is similar to other adrenergic agonists like synephrine and octopamine.

| Property | Value |

| Chemical Formula | C₁₁H₁₇NO₂ |

| Molar Mass | 195.26 g/mol |

| Synonyms | Isopropyloctopamine, Isopropylnorsynephrine, Betafrine |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, slightly soluble in water and acetonitrile[1] |

Synthesis

The synthesis of this compound can be achieved through various chemical routes. One common method involves the reaction of a substituted phenacyl halide with isopropylamine, followed by reduction of the resulting ketone.

Pharmacological Profile

Mechanism of Action

This compound functions as a non-selective beta-adrenergic receptor agonist.[1] This means it stimulates both β1 and β2 adrenergic receptors, which are found in various tissues throughout the body, including the heart, lungs, and adipose tissue. Stimulation of these receptors leads to a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP).

In Vitro Studies

Early research into the pharmacological effects of this compound utilized isolated animal tissues to characterize its activity.

A key in vitro study investigated the sympathomimetic activity of N-isopropyloctopamine (this compound).[2] The experiments were designed to assess its effects on cardiac and bronchial smooth muscle.

Experimental Protocol: Guinea Pig Atria and Trachea Assay

-

Tissue Preparation: Male guinea pigs were euthanized, and the atria and trachea were rapidly excised and placed in Krebs-Henseleit solution. The trachea was cut into a spiral strip, and the atria were separated.

-

Apparatus: The tissues were suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O₂ and 5% CO₂. The tissues were connected to isometric force transducers to record changes in tension.

-

Procedure: After an equilibration period, cumulative concentration-response curves were generated for this compound and other adrenergic agonists. The effects on the rate and force of atrial contraction (β1-adrenergic effect) and the relaxation of the carbachol-contracted tracheal strip (β2-adrenergic effect) were measured.

-

Key Findings: These studies demonstrated that this compound is a potent β-adrenergic agonist, causing an increase in the rate and force of contraction in isolated atria and relaxation of tracheal smooth muscle.

The potential for this compound to promote fat breakdown (lipolysis) has been a significant area of interest, likely driving its inclusion in weight-loss supplements.

Experimental Protocol: Human Adipocyte Lipolysis Assay

-

Adipocyte Isolation: Human adipose tissue was obtained from elective surgeries. The tissue was minced and digested with collagenase to isolate mature adipocytes. The isolated adipocytes were then washed and suspended in a suitable buffer.

-

Lipolysis Assay: Aliquots of the adipocyte suspension were incubated at 37°C in the presence of various concentrations of this compound or other lipolytic agents (e.g., isoproterenol as a positive control).

-

Measurement: The extent of lipolysis was determined by measuring the amount of glycerol released into the incubation medium. Glycerol is a byproduct of triglyceride breakdown and serves as a reliable indicator of lipolytic activity.

-

Key Findings: Studies have shown that this compound can stimulate lipolysis in human adipocytes, suggesting a potential mechanism for its purported weight-loss effects.[1][2]

Presence in Dietary Supplements and Associated Risks

Despite being an unapproved drug, this compound has been identified in numerous dietary supplements, often in combination with other stimulants.

Prevalence and Dosages

A 2021 study published in Clinical Toxicology by Cohen et al. analyzed 17 brands of dietary supplements listing this compound or its synonyms as an ingredient.[3][4][5] The findings highlighted the widespread and dangerous nature of this practice.

| Stimulant | Prevalence in Tested Supplements | Range of Quantity per Serving |

| This compound | 13 of 17 brands | 2.7 mg to 17 mg[4] |

| Phenpromethamine | 4 of 17 brands | 1.3 mg to 20 mg[4] |

| Oxilofrine | Present in some brands | 18 mg to 55 mg[4] |

| Octodrine | Present in some brands | 18 mg to 73 mg[4] |

| Higenamine | Present in some brands | 48 mg[4] |

| 1,3-DMAA | Present in some brands | 17 mg[4] |

| 1,4-DMAA | Present in some brands | 5.3 mg[4] |

| 1,3-DMBA | Present in some brands | 1.8 mg to 6.6 mg[4] |

| Beta-methylphenylethylamine (BMPEA) | Present in some brands | 5.7 mg to 92 mg[4] |

The study revealed that many products contained "cocktails" of multiple stimulants, with some containing as many as four different unapproved drugs.[6] The safety of these combinations has never been studied in humans.

Adverse Health Effects

The use of supplements containing this compound and other illicit stimulants has been associated with a range of serious adverse health events. Due to its action as a beta-agonist, the primary concerns are cardiovascular in nature. Reported adverse effects include:

The presence of multiple stimulants in a single product can exacerbate these risks, as the synergistic effects are unknown and potentially life-threatening.

Analytical Detection Methods

The detection of this compound and other undeclared stimulants in complex matrices like dietary supplements requires sophisticated analytical techniques.

Experimental Workflow: Detection of this compound in Supplements

The primary methods used are based on liquid chromatography coupled with mass spectrometry (LC-MS).

-

Ultra-High-Performance Liquid Chromatography (UHPLC): This technique separates the components of the supplement extract based on their physicochemical properties.

-

Mass Spectrometry (MS): Following separation by UHPLC, the individual components are ionized and their mass-to-charge ratio is measured. High-resolution mass spectrometry techniques, such as Time-of-Flight (TOF) or Orbitrap, provide highly accurate mass measurements, enabling the unambiguous identification of this compound and other stimulants by comparing the results to a known reference standard.

Regulatory Status and Enforcement

The FDA has made it clear that this compound is not a permissible ingredient in dietary supplements.[5] However, enforcement has been challenging. The agency has issued warning letters to companies for selling supplements containing other illegal stimulants, but the clandestine nature of the market and the constant emergence of new formulations make it difficult to eradicate these products completely.[7][8] The 2021 study by Cohen et al. noted that despite the FDA's awareness of this compound in supplements, there had been a lack of specific warnings to consumers or widespread enforcement actions targeting this particular compound.

Conclusion

The history of this compound in dietary supplements serves as a stark reminder of the potential dangers lurking in a loosely regulated market. This unapproved stimulant, often found in combination with other dangerous substances, poses a significant risk to public health. For researchers and drug development professionals, the story of this compound underscores the importance of rigorous safety testing and regulatory oversight. The pharmacological and analytical methods detailed in this guide provide a framework for understanding and identifying such illicit ingredients, contributing to the broader effort of ensuring the safety of consumer products. Continued vigilance and robust analytical surveillance are crucial to protect consumers from the harms of adulterated supplements.

References

- 1. Short-term and rapid effects of lysophosphatidic acid on human adipose cell lipolytic and glucose uptake activities [aimspress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. clintox.org [clintox.org]

- 4. Nine prohibited stimulants found in sports and weight loss supplements: this compound, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clintox.org [clintox.org]

- 6. nsf.org [nsf.org]

- 7. fda.gov [fda.gov]

- 8. FDA supplement crackdown: These 12 companies warned over dubious claims - Fast Company [fastcompany.com]

An In-depth Technical Guide to Deterenol: A Non-Selective Beta-Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deterenol, also known as isopropyloctopamine or isopropylnorsynephrine, is a synthetic phenethanolamine that functions as a non-selective β-adrenergic receptor agonist. This guide provides a comprehensive overview of its chemical properties, synthesis, pharmacology, and analytical methods. This compound has been investigated for its potential therapeutic effects, including bronchodilation and lipolysis, but has also been identified as an undeclared ingredient in dietary supplements, raising safety concerns due to its stimulant properties. This document aims to be a core technical resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a chiral compound with the chemical name 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol. Its structure is characterized by a catecholamine-like backbone with a hydroxyl group on the phenyl ring and an isopropyl group on the amine, which contributes to its affinity for β-adrenergic receptors.

Chemical Structure:

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol | |

| Synonyms | Isopropyloctopamine, Isopropylnorsynephrine, Betafrine | [1] |

| Molecular Formula | C₁₁H₁₇NO₂ | [1] |

| Molar Mass | 195.26 g/mol | [1] |

| CAS Number | 7376-66-1 (racemate) | [1] |

| 23239-36-3 (hydrochloride) | ||

| 29170-05-6 ((R)-enantiomer) | ||

| Appearance | White crystalline solid | [2] |

| Solubility | Soluble in DMSO |

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a protected 4-hydroxyphenacyl halide with isopropylamine, followed by reduction of the ketone.

Experimental Protocol: Synthesis of this compound Hydrochloride[2]

Step 1: Synthesis of 2-chloro-1-(4-hydroxyphenyl)ethanone

-

Dissolve 9.4 g of phenol in 10 mL of dichloroethane and cool the solution in an ice bath.

-

Add 33.4 g of aluminum trichloride in portions while stirring.

-

After the addition is complete, remove the ice bath.

-

Add a solution of 17.0 g of chloroacetyl chloride in 15 mL of dichloroethane dropwise to the mixture over approximately 1 hour.

-

Stir the reaction mixture at 65°C for 12 hours.

-

Transfer the reaction mixture to a diluted hydrochloric acid solution.

-

Extract the insoluble viscous material with dichloromethane.

-

Dry the dichloromethane solution with anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography and recrystallize from methanol to obtain 2.25 g of white crystals (Yield: 15%).

Step 2: Synthesis of this compound Hydrochloride

-

Dissolve 1.0 g of 2-chloro-1-(4-hydroxyphenyl)ethanone in 10 mL of methanol.

-

Add 5 mL of isopropylamine dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 6 hours, during which the suspension will gradually dissolve.

-

Remove the excess isopropylamine and solvent by distillation.

-

Dissolve the residue in dilute hydrochloric acid and then evaporate the solution to dryness.

-

Recrystallize the residue from methanol to obtain 0.67 g of this compound hydrochloride (Yield: 72%).

Pharmacology

This compound exerts its effects by binding to and activating β-adrenergic receptors, which are G-protein coupled receptors. As a non-selective agonist, it interacts with both β1 and β2 subtypes, and likely β3 receptors, leading to a range of physiological responses.

Mechanism of Action: Beta-Adrenergic Signaling Pathway

Activation of β-adrenergic receptors by this compound initiates a well-characterized signaling cascade. The binding of this compound to the receptor leads to a conformational change, which in turn activates the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the cellular response.

Caption: Beta-adrenergic signaling pathway activated by this compound.

Pharmacological Effects and Quantitative Data

The non-selective activation of β-adrenergic receptors by this compound leads to a variety of physiological effects.

Table 2: Pharmacological Effects and In Vitro Potency of this compound

| Effect | Tissue/Cell Type | Parameter | Value | Reference(s) |

| Chronotropic (Heart Rate) | Isolated guinea pig right atria | IC₅₀ | 0.411 µM | [3] |

| Inotropic (Contractility) | Isolated guinea pig left atria | IC₅₀ | 1.44 µM | [3] |

| Bronchodilation | Isolated guinea pig trachea | IC₅₀ | 8.37 µM | [3] |

| Lipolysis | Human adipocytes | - | Induces lipolysis | [3] |

Experimental Protocols

Isolated Organ Bath Assay for Beta-Adrenergic Activity

This protocol provides a general framework for assessing the in vitro activity of β-adrenergic agonists like this compound on isolated guinea pig atrial and tracheal tissues.

Materials:

-

Male Hartley guinea pigs (250-350 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

This compound stock solution

-

Isolated organ bath system with temperature control (37°C), aeration (95% O₂ / 5% CO₂), and isometric force transducers.

Procedure for Isolated Atria:

-

Humanely euthanize the guinea pig.

-

Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.

-

Dissect the right and left atria.

-

Mount the atria in separate organ baths containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Apply an initial tension of 1.0 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Record the spontaneous beating rate of the right atria and the contractile force of the electrically stimulated (1 Hz, 5 ms duration) left atria.

-

Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the drug to the bath at regular intervals.

-

Record the changes in heart rate (chronotropic effect) and contractile force (inotropic effect).

-

Calculate the IC₅₀ value from the concentration-response curve.

Procedure for Isolated Trachea:

-

Excise the trachea and place it in cold, oxygenated Krebs-Henseleit solution.

-

Prepare tracheal rings (2-3 mm in width).

-

Suspend the rings in organ baths under a resting tension of 1.0 g and allow to equilibrate for 60 minutes.

-

Induce a sustained contraction with a contractile agent (e.g., histamine or carbachol).

-

Once the contraction is stable, add cumulative concentrations of this compound to elicit relaxation.

-

Record the relaxation response and calculate the IC₅₀ value.

Analytical Methods for Detection in Supplements

The presence of this compound in dietary supplements can be determined using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

Experimental Workflow for UHPLC-Orbitrap MS Analysis:

Caption: Workflow for the analysis of this compound in dietary supplements.

Discussion and Conclusion

This compound is a potent, non-selective β-adrenergic agonist with clear pharmacological effects on cardiac and smooth muscle tissues. Its synthesis is well-established, and analytical methods for its detection are robust. The primary concern surrounding this compound is its illicit inclusion in dietary and weight-loss supplements. The stimulant effects, particularly on the cardiovascular system, pose a significant health risk to unsuspecting consumers.[4][5] This technical guide provides foundational knowledge for researchers and professionals to understand the chemical and pharmacological properties of this compound, which is crucial for both potential therapeutic exploration and for regulatory and safety assessments. Further research is warranted to fully characterize its pharmacokinetic profile and to establish a more detailed understanding of its binding affinities to β-adrenergic receptor subtypes.

References

- 1. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]

- 2. researchgate.net [researchgate.net]

- 3. THE USE OF ISOLATED ORGANS FOR DETECTING ACTIVE SUBSTANCES IN THE CIRCULATING BLOOD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. nutraceuticalsworld.com [nutraceuticalsworld.com]

In-Depth Technical Guide to the Stereoisomers of Isopropyloctopamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyloctopamine, a beta-adrenergic agonist, possesses chiral centers that give rise to multiple stereoisomers. This technical guide provides a comprehensive overview of the stereochemistry of isopropyloctopamine, including the identification of its stereoisomers, methods for their separation and synthesis, and an analysis of their differential pharmacological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area. This document also visualizes key chemical structures and biological pathways to enhance understanding.

Introduction to Isopropyloctopamine and Stereoisomerism

Isopropyloctopamine, also known as N-isopropyloctopamine, is a sympathomimetic amine that acts as a beta-adrenergic agonist.[1] Its pharmacological effects are of interest in various therapeutic areas. The presence of stereoisomerism, a phenomenon where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, is a critical consideration in drug development. Different stereoisomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Identification of Chiral Centers

The chemical structure of isopropyloctopamine reveals the presence of at least one chiral center, located at the carbon atom of the ethanolamine side chain that is bonded to the hydroxyl group. This asymmetric carbon atom results in the existence of enantiomers. The two primary enantiomers are (R)-isopropyloctopamine and (S)-isopropyloctopamine.

Figure 1: Chemical structure of Isopropyloctopamine with the chiral center indicated by an asterisk.

Synthesis and Separation of Stereoisomers

The preparation of enantiomerically pure forms of isopropyloctopamine is crucial for studying their individual pharmacological properties. This can be achieved through stereoselective synthesis or by separating the stereoisomers from a racemic mixture.

Stereoselective Synthesis

A common strategy for the stereoselective synthesis of beta-adrenergic agonists involves the use of chiral starting materials or chiral catalysts. For instance, the synthesis of (R)- and (S)-isopropyloctopamine can be approached by starting with the corresponding enantiomerically pure octopamine precursor and then introducing the isopropyl group via reductive amination.

Conceptual Experimental Protocol: Stereoselective Synthesis of (R)-Isopropyloctopamine

-

Starting Material: (R)-Octopamine hydrochloride.

-

Reaction: Reductive amination using acetone and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

-

Solvent: A suitable protic solvent like methanol or ethanol.

-

Procedure:

-

Dissolve (R)-Octopamine hydrochloride in the chosen solvent.

-

Add acetone in a slight molar excess.

-

Slowly add the reducing agent at a controlled temperature (e.g., 0-25 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction and work up to isolate the crude product.

-

-

Purification: Purify the crude (R)-isopropyloctopamine by column chromatography or recrystallization to obtain the desired enantiomeric purity.

Separation of Stereoisomers

The separation of enantiomers from a racemic mixture of isopropyloctopamine is commonly achieved using chiral chromatography.

Experimental Protocol: Chiral HPLC Separation of Isopropyloctopamine Enantiomers

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak AD-H or Chiralcel OD-H), is often effective for separating enantiomers of beta-agonists.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or a combination thereof). The exact ratio needs to be optimized to achieve baseline separation. A small amount of an amine additive, such as diethylamine (DEA), is often added to the mobile phase to improve peak shape and resolution for basic compounds like isopropyloctopamine.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 220 nm or 275 nm).

-

Procedure:

-

Prepare a standard solution of racemic isopropyloctopamine in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample and record the chromatogram.

-

Optimize the mobile phase composition and flow rate to maximize the resolution between the enantiomeric peaks.

-

References

The Unnatural Origin of Deterenol: A Technical Guide for Researchers

For Immediate Release

[CITY, State] – [Date] – A comprehensive review of scientific literature reveals no evidence of the natural occurrence of the stimulant deterenol, also known as isopropylnorsynephrine or isopropyloctopamine. This technical guide, intended for researchers, scientists, and drug development professionals, consolidates current knowledge on this compound and its analogs, highlighting its synthetic origin and its prevalence as an undeclared ingredient in dietary supplements.

Executive Summary

This compound is a synthetic beta-agonist stimulant that has been illicitly included in weight-loss and sports supplements. Despite the natural occurrence of its structural analogs, such as synephrine and octopamine in various plants, extensive research and regulatory documentation indicate that this compound itself has not been identified as a natural constituent of any botanical, animal, or microorganism. This guide will detail the synthetic nature of this compound, present quantitative data on its presence in adulterated supplements, outline the analytical methods for its detection, and illustrate its structural relationship to its naturally occurring analogs.

The Synthetic Nature of this compound

This compound (4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol) is structurally similar to naturally occurring phenylethanolamine alkaloids like synephrine and octopamine. However, the key structural difference is the N-isopropyl group in this compound. Scientific literature and regulatory bodies concur that this compound is of synthetic origin. The U.S. Food and Drug Administration (FDA) has stated that this compound, having never been identified as a constituent of botanicals, is not a permissible ingredient in dietary supplements. Its presence in consumer products is considered adulteration.

Structural Relationship to Natural Analogs

The chemical structures of this compound and its naturally occurring analogs, synephrine and octopamine, are closely related. The shared phenylethanolamine backbone is responsible for their stimulant properties. However, the specific substituent on the amine nitrogen dictates their receptor binding affinity and pharmacological activity.

Presence in Adulterated Dietary Supplements

Numerous studies have identified this compound as an illegal ingredient in dietary supplements marketed for weight loss and athletic performance.[1][2][3] These products often contain a cocktail of other prohibited stimulants, and the quantities of this compound can vary significantly.

Quantitative Analysis of this compound in Supplements

The following table summarizes the quantitative findings from a study that analyzed 17 dietary supplements listing this compound or its synonyms as an ingredient.

| Product Category | Number of Brands Analyzed | Brands Containing this compound | Range of this compound per Serving (mg) |

| Weight Loss/Sports Supplements | 17 | 13 | 2.7 - 17 |

| Data sourced from Cohen et al. (2021).[1] |

Experimental Protocols for Detection

The identification and quantification of this compound in complex matrices like dietary supplements require sophisticated analytical techniques. The primary method employed by researchers is liquid chromatography coupled with mass spectrometry (LC-MS).

Sample Preparation and Extraction

-

Sample Homogenization : The supplement (tablet, capsule powder, or liquid) is accurately weighed and homogenized.

-

Solvent Extraction : A suitable solvent, typically methanol or a mixture of acetonitrile and water, is added to the homogenized sample.

-

Sonication and Centrifugation : The mixture is sonicated to ensure complete extraction of the analytes and then centrifuged to separate the solid matrix from the liquid extract.

-

Filtration : The supernatant is filtered through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before analysis.

Analytical Instrumentation and Conditions

-

Chromatography System : Ultra-high-performance liquid chromatography (UHPLC) is commonly used for its high resolution and speed.

-

Column : A reversed-phase C18 column is typically employed for the separation of phenylethanolamine compounds.

-

Mobile Phase : A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape, is used.

-

Mass Spectrometry Detector : A high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) or an Orbitrap mass spectrometer, is used for accurate mass measurements and structural confirmation.

-

Ionization Mode : Electrospray ionization (ESI) in positive mode is suitable for the analysis of these amine-containing compounds.

-

Data Acquisition : Data is acquired in both full-scan mode for screening and targeted MS/MS mode for confirmation and quantification.

Conclusion

The available scientific evidence unequivocally indicates that this compound is a synthetic compound and its presence in dietary supplements is illegal and poses potential health risks to consumers. Researchers and professionals in drug development should be aware of the synthetic nature of this stimulant and the analytical methods used for its detection. The lack of evidence for its natural occurrence underscores the importance of stringent quality control and regulatory oversight of the dietary supplement market to protect public health.

References

- 1. Nine prohibited stimulants found in sports and weight loss supplements: this compound, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nutraceuticalsworld.com [nutraceuticalsworld.com]

Methodological & Application

Application Note: Quantitative Analysis of Deterenol in Dietary Supplements by LC-MS/MS

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of deterenol in dietary supplement matrices. This compound, a prohibited stimulant, has been identified as an undeclared ingredient in various weight loss and sports nutrition supplements, posing a significant health risk to consumers.[1][2][3] This method provides a robust protocol for the accurate detection and quantification of this compound to ensure product safety and regulatory compliance.

Introduction

Dietary supplements are a rapidly growing market, yet they are often subject to adulteration with undeclared pharmaceutical ingredients.[4][5] this compound, a beta-adrenergic agonist, is one such adulterant that has been found in supplements marketed for weight loss and athletic performance.[3][6][7] The presence of this compound and other stimulants in these products is concerning, as they have been associated with adverse events, including cardiac arrest.[2][7]

Regulatory bodies and quality control laboratories require reliable and sensitive analytical methods to detect and quantify these prohibited substances. LC-MS/MS is an ideal technique for this purpose due to its high selectivity, sensitivity, and ability to handle complex sample matrices.[4][8][9] This application note outlines a complete workflow, from sample preparation to data analysis, for the determination of this compound in various dietary supplement formulations.

Experimental

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Dietary supplement samples (powders, capsules, liquids)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

LC Method

-

Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B (re-equilibration)

-

MS/MS Method

-